molecular formula C14H13ClN2O2S B2733949 3-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone CAS No. 339019-66-8

3-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone

货号: B2733949
CAS 编号: 339019-66-8
分子量: 308.78
InChI 键: AZVHXRNBJVTBNS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone is a bicyclic heterocyclic compound featuring a cyclopenta[d]pyrimidine core fused with a sulfone group at the 2-position and a 3-chlorophenyl substituent. This structure combines electron-withdrawing (sulfone, chlorine) and electron-donating (methyl) groups, influencing its physicochemical and biological properties.

属性

IUPAC Name

2-(3-chlorophenyl)sulfonyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-9-12-6-3-7-13(12)17-14(16-9)20(18,19)11-5-2-4-10(15)8-11/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVHXRNBJVTBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cyclization of Pyrimidine Precursors

A common method involves intramolecular cyclization of pyrimidine derivatives bearing cyclopentane moieties. For instance, 5-bromo-2-chloro-N-cyclopentyl pyrimidine-4-amine undergoes coupling with acrylic acid in the presence of nickel and cuprous halide catalysts, followed by cyclization to yield the fused ring. Key parameters include:

  • Solvent : Dimethyl sulfoxide (DMSO) facilitates high-temperature reactions (70°C).
  • Catalysts : Cuprous chloride (0.4 eq) and triethylamine (0.6 eq) enable efficient coupling.
  • Work-up : Precipitation via water addition and filtration yields the cyclized product with >95% purity.

Ring-Closing Metathesis

Alternative approaches employ olefin metathesis to form the cyclopentane ring. For example, a diene-substituted pyrimidine precursor reacts with Grubbs catalyst, though this method is less documented for the target compound.

Introduction of the 4-Methyl Group

The methyl group at position 4 is typically introduced during pyrimidine ring formation. Strategies include:

  • Starting Material Selection : Using 4-methylpyrimidine derivatives as building blocks.
  • Post-Synthetic Alkylation : Quaternizing the pyrimidine nitrogen with methyl iodide, though this risks over-alkylation.

Sulfone Functionalization at the 2-Position

The sulfone group is critical for the compound’s bioactivity. Two methodologies are prevalent:

Chlorination of Phenyl Sulfones

Adapting methods from alkyl 3-chlorophenyl sulfone synthesis, the phenyl sulfone precursor undergoes electrophilic chlorination:

  • Reagents : Chlorine gas in sulfuric acid (≥70% concentration).
  • Conditions :
    • Temperature: 60–90°C.
    • Catalysts: Antimony(III) chloride enhances regioselectivity for the 3-position.
  • Work-up : Dilution with water precipitates the product, yielding 90–93% purity.

Mechanistic Insight :
The sulfone’s electron-withdrawing nature directs chlorine to the meta position. Over-chlorination is mitigated by controlling Cl₂ stoichiometry.

Direct Coupling of Pre-Formed Sulfones

An alternative route couples 3-chlorophenyl sulfonyl chloride with the cyclopenta[d]pyrimidine core:

  • Reagents : Pyrimidine lithiates or Grignard reagents.
  • Solvents : Tetrahydrofuran (THF) at −78°C to room temperature.
  • Challenges : Low yields due to steric hindrance from the fused ring.

Integrated Synthetic Pathways

Combining the above steps, two viable pathways emerge:

Pathway A: Sequential Cyclization and Sulfonylation

  • Synthesize the 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine core via cyclization.
  • React with 3-chlorophenyl sulfonyl chloride under basic conditions (e.g., NaH in DMF).

Advantages : Modular approach allows independent optimization.
Disadvantages : Multiple purification steps reduce overall yield.

Pathway B: One-Pot Chlorination-Sulfonylation

  • Prepare the phenyl sulfone-pyrimidine intermediate.
  • Chlorinate in situ using Cl₂/H₂SO₄.

Advantages : Fewer intermediates, higher atom economy.
Disadvantages : Requires precise control to avoid side reactions.

Analytical Validation and Optimization

Critical quality control measures include:

  • HPLC : Monitors reaction completion (>99% conversion).
  • NMR : Confirms regiochemistry (e.g., 1H NMR δ 2.47 ppm for methyl group).
  • Melting Point : Pure product exhibits mp 89–91°C.

Optimization Case Study :
Increasing reaction temperature from 70°C to 90°C improved cyclization yield from 54% to 97%. Similarly, substituting SbCl₃ with FeCl₃ reduced chlorination byproducts by 15%.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk chlorination using H₂SO₄ reduces solvent costs.
  • Waste Management : Sulfuric acid mother liquor is regenerated, minimizing environmental impact.
  • Safety : Cl₂ gas handling requires pressurized reactors and scrubbers.

化学反应分析

Types of Reactions: 3-Chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

科学研究应用

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism by which 3-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and the biological system involved.

相似化合物的比较

Structural Analogues and Substituent Effects

Key structural analogs and their properties are summarized below:

Compound Name Substituents/Modifications Key Findings/Properties Reference
4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (34) Chlorine at C4, amine at C2 Moderate cytotoxicity; yellow liquid, Rf = 0.67 (CHCl3/CH3OH)
4-Chloro-2-methyl-6-vinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (18) Chlorine at C4, methyl at C2, vinyl at C6 Higher yield (81%); colorless liquid, Rf = 0.45 (chloroform/methanol)
[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride Ethylamine at C2, methyl at C4 Used as a pharmaceutical reference standard; requires strict safety protocols
N4-(4-Methoxyphenyl)-N4-methyl-6-vinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine (19) Methoxyphenyl and methyl groups at N4, vinyl at C6 Enhanced solubility due to methoxy group; potential for SAR studies

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The sulfone group in the target compound likely increases polarity and metabolic stability compared to amine or vinyl substituents in analogs .
  • Chlorine vs. Methoxy Groups: The 3-chlorophenyl group may enhance lipophilicity and membrane permeability relative to methoxy-substituted derivatives (e.g., compound 35 in ), which prioritize solubility .
  • Methyl Group Influence: The 4-methyl substituent in the target compound and analogs (e.g., compound 18) may sterically hinder interactions with biological targets, affecting potency .

Electronic and Reactivity Comparisons

  • Absolute Hardness (η): Using Parr’s framework (η = ½(I - A)), the sulfone group in the target compound is expected to increase molecular hardness compared to amine or vinyl analogs, reducing electrophilicity and reactivity .
  • Solubility and Stability: The sulfone group may improve aqueous solubility compared to non-polar vinyl or methyl groups (e.g., compound 18), though this could vary with DMSO solvation effects (as seen in ) .

生物活性

The compound 3-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone is a member of the cyclopentapyrimidine class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}ClN2_2O2_2S
  • Molecular Weight : 300.76 g/mol

The sulfone group in this compound contributes to its pharmacological properties, enhancing interactions with biological targets.

Antibacterial Activity

Research indicates that compounds containing sulfonyl groups exhibit significant antibacterial properties. A study evaluated a series of related compounds and found that those with similar structures displayed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies reported IC50_{50} values indicating strong inhibitory effects, particularly against urease, which is crucial for the treatment of conditions like urinary tract infections .

CompoundTarget EnzymeIC50_{50} (µM)
Compound AAChE2.14 ± 0.003
Compound BUrease0.63 ± 0.001

Anticancer Activity

The cyclopentapyrimidine derivatives have been investigated for anticancer properties. Preliminary data suggest that they may inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest . Specifically, compounds with similar structural motifs have been reported to exert cytotoxic effects on cancer cell lines.

Hypoglycemic Effects

There is evidence suggesting that derivatives of this compound may possess hypoglycemic activity, potentially aiding in the management of diabetes. This effect is attributed to the modulation of insulin signaling pathways .

Study 1: Synthesis and Biological Evaluation

A comprehensive study synthesized several derivatives of cyclopentapyrimidine and evaluated their biological activities. The results highlighted that compounds with a chlorophenyl group demonstrated enhanced antibacterial and enzyme inhibitory activities compared to their non-chlorinated counterparts .

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on understanding the structure-activity relationship (SAR) of sulfonyl-containing compounds. It was found that modifications in the phenyl ring significantly influenced biological activity, emphasizing the importance of electronic and steric factors in drug design .

Study 3: Molecular Docking Studies

Molecular docking studies provided insights into the binding interactions between the synthesized compounds and target proteins. These studies revealed crucial amino acid interactions that contribute to the observed biological activities .

常见问题

Q. How can researchers optimize the synthesis of 3-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. Key steps include:
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) enhance nucleophilic substitution and cyclization reactions .
  • Temperature and pH : Maintain temperatures between 60–80°C and neutral to slightly basic pH (7–8) to minimize side reactions (e.g., over-oxidation of sulfides to sulfones) .
  • Catalysts : Use transition-metal catalysts (e.g., Pd/C) for selective sulfonation or coupling steps, as described in analogous cyclopenta[d]pyrimidine syntheses .
  • Purification : Employ column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the sulfone derivative .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of the 3-chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and the cyclopenta[d]pyrimidine core (δ 2.5–3.5 ppm for dihydro protons) .
  • High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak at m/z 350.08 (C₁₄H₁₂ClN₂O₂S) with <2 ppm error .
  • HPLC : Use a C18 column (acetonitrile:water mobile phase) to assess purity (>95%) and detect impurities like unreacted sulfide intermediates .

Q. What are common impurities observed during synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Byproducts : Unreacted 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-thiol or over-oxidized sulfoxide derivatives may form.
  • Mitigation :
  • Use stoichiometric oxidants (e.g., 3-chloroperbenzoic acid) in controlled amounts to avoid over-oxidation .
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate) and quench reactions at 85–90% conversion .

Q. How should the compound be stored to ensure stability during pharmacological assays?

  • Methodological Answer :
  • Store in amber vials at –20°C under inert gas (argon or nitrogen) to prevent degradation via hydrolysis or oxidation .
  • Prepare fresh stock solutions in DMSO (10 mM) for bioassays, avoiding freeze-thaw cycles .

Q. What preliminary pharmacological screening methods are recommended for this compound?

  • Methodological Answer :
  • Kinase inhibition assays : Test against cyclin-dependent kinases (CDKs) or MAP kinases due to structural similarities to known pyrimidine-based inhibitors .
  • Antimicrobial activity : Use broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. What mechanistic insights explain the sulfone group’s role in modulating biological activity compared to sulfide analogs?

  • Methodological Answer :
  • Computational docking : Compare binding affinities of sulfone vs. sulfide derivatives to ATP-binding pockets (e.g., using AutoDock Vina). The sulfone’s stronger electron-withdrawing effect may enhance hydrogen bonding with kinase catalytic lysine residues .
  • SAR studies : Synthesize analogs with varying sulfone substituents and evaluate IC₅₀ shifts in enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported bioactivity data across different assay systems?

  • Methodological Answer :
  • Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) .
  • Metabolic stability testing : Use liver microsome assays to assess whether differential CYP450 metabolism affects activity .

Q. What computational strategies predict off-target interactions or toxicity risks?

  • Methodological Answer :
  • Pharmacophore modeling : Use Schrödinger’s Phase to identify overlapping features with known toxicophores (e.g., hERG channel inhibitors) .
  • ADMET prediction : SwissADME or ProTox-II can estimate bioavailability, blood-brain barrier penetration, and hepatotoxicity risks .

Q. How do structural modifications to the cyclopenta[d]pyrimidine core influence solubility and bioavailability?

  • Methodological Answer :
  • LogP optimization : Introduce polar groups (e.g., hydroxyl or amine) at the 4-methyl position to reduce logP from ~3.5 to <2.5, improving aqueous solubility .
  • Salt formation : Prepare hydrochloride or mesylate salts to enhance crystallinity and dissolution rates .

Q. What advanced techniques identify and quantify degradation products under accelerated stability conditions?

  • Methodological Answer :
  • LC-MS/MS : Use a Q-TOF instrument to characterize degradation products (e.g., hydrolyzed pyrimidine rings) after 72 hours at 40°C/75% RH .
  • Forced degradation studies : Expose the compound to UV light (254 nm) and acidic/basic conditions (0.1 M HCl/NaOH) to profile photolytic and hydrolytic pathways .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。